

3-(4-Bromophenyl)propan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Bromophenyl)propan-1-ol

Cat. No.: B1278338

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Technical Guide: 3-(4-Bromophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-(4-Bromophenyl)propan-1-ol**, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Data Presentation

The fundamental molecular and physical properties of **3-(4-Bromophenyl)propan-1-ol** are summarized in the table below for quick reference.

Property	Value
Molecular Formula	C ₉ H ₁₁ BrO[1][2][3]
Molecular Weight	215.09 g/mol [1][2][3]
CAS Number	25574-11-2[1][2]
Appearance	Colorless to pale yellow liquid
Boiling Point	299.932 °C at 760 mmHg[1]
Density	1.411 g/cm ³ [1]
Flash Point	135.194 °C[1]
Refractive Index	1.565[1]
LogP	2.374[1]

Experimental Protocols

A plausible and detailed two-step experimental protocol for the synthesis of **3-(4-Bromophenyl)propan-1-ol** is outlined below. This procedure involves the synthesis of the precursor 3-(4-bromophenyl)propanoic acid followed by its reduction to the target alcohol.

Step 1: Synthesis of 3-(4-Bromophenyl)propanoic acid

This step can be achieved via a Heck reaction between 4-bromoiodobenzene and acrylic acid, followed by reduction of the double bond. A more direct, though potentially lower-yielding, approach is the Friedel-Crafts acylation of bromobenzene with succinic anhydride followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid. A detailed procedure for the reduction of a similar compound, (3S)-3-(4-bromophenyl)butanoic acid, suggests that the corresponding propanoic acid can be synthesized and purified using standard organic chemistry techniques.

Step 2: Reduction of 3-(4-Bromophenyl)propanoic acid to 3-(4-Bromophenyl)propan-1-ol

Materials:

- 3-(4-Bromophenyl)propanoic acid
- Lithium aluminum hydride (LiAlH_4) or Sodium borohydride (NaBH_4) with a suitable catalyst
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry glassware
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Eluent (e.g., a mixture of hexane and ethyl acetate)
- Saturated aqueous solution of sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

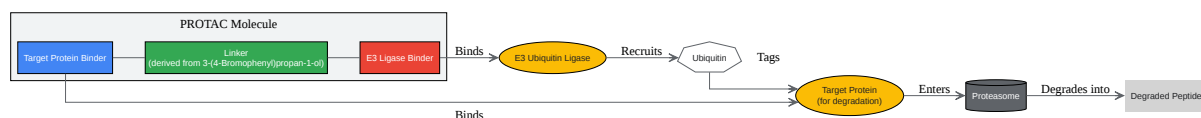
Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 1.5-2 equivalents) in anhydrous diethyl ether or THF.
- **Addition of Carboxylic Acid:** Dissolve 3-(4-bromophenyl)propanoic acid in anhydrous diethyl ether or THF and add it dropwise to the stirred suspension of LiAlH_4 at $0\text{ }^\circ\text{C}$ (ice bath). The addition should be slow to control the exothermic reaction and the evolution of hydrogen gas.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

- **Quenching:** Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This will produce a granular precipitate of aluminum salts.
- **Work-up:** Filter the resulting mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether or THF. Combine the organic filtrates.
- **Extraction and Washing:** Transfer the organic solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude **3-(4-Bromophenyl)propan-1-ol** by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure alcohol.

Mandatory Visualization

The following diagram illustrates the role of **3-(4-Bromophenyl)propan-1-ol** as a component of a PROTAC linker, a critical application in modern drug discovery.



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Caption: Conceptual workflow of a PROTAC utilizing a linker derived from **3-(4-Bromophenyl)propan-1-ol**.

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- To cite this document: BenchChem. [3-(4-Bromophenyl)propan-1-ol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1278338#3-4-bromophenyl-propan-1-ol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1278338#3-4-bromophenyl-propan-1-ol-molecular-weight-and-formula)

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